molecular formula C11H7F6NO2 B1301062 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile CAS No. 93624-57-8

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B1301062
CAS No.: 93624-57-8
M. Wt: 299.17 g/mol
InChI Key: YVHZUTZJZUYWBO-UHFFFAOYSA-N
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Description

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol . It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzonitrile core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with molecular targets through its trifluoroethoxy groups and nitrile functionality. These interactions can affect various biochemical pathways, although detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoroethoxy groups, which impart distinctive chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHZUTZJZUYWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371113
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93624-57-8
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93624-57-8
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